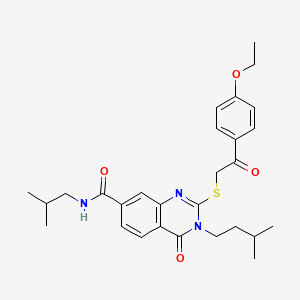

2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-N-isobutyl-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

描述

The compound 2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-N-isobutyl-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:

- A thioether linkage (-S-) connecting the quinazoline core to a 2-(4-ethoxyphenyl)-2-oxoethyl group.

- N-isobutyl and 3-isopentyl substituents, enhancing lipophilicity and steric bulk.

- A 7-carboxamide group, which may influence solubility and hydrogen-bonding interactions.

This scaffold is structurally analogous to pharmacologically active quinazoline derivatives, which are often explored for kinase inhibition or anticancer activity .

属性

IUPAC Name |

2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N3O4S/c1-6-35-22-10-7-20(8-11-22)25(32)17-36-28-30-24-15-21(26(33)29-16-19(4)5)9-12-23(24)27(34)31(28)14-13-18(2)3/h7-12,15,18-19H,6,13-14,16-17H2,1-5H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNHZSLBHLWTON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Quinazoline-Based Analogs

Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (Compound 3, )

- Core structure : 3-phenyl-3,4-dihydroquinazolin-4-one.

- Key differences : Lacks the 7-carboxamide and branched alkyl substituents (isobutyl/isopentyl) present in the target compound. Instead, it has an ethyl ester group at the thioether side chain.

- Synthesis: Derived from anthranilic acid via a thioxoquinazolinone intermediate .

N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 5, )

- Core structure: Similar quinazolinone core but fused with a thiazolidinone ring.

- Functional groups : A thioxo group (-C=S) and acetamide linkage, differing from the target compound’s oxoethyl and carboxamide groups.

- Reactivity: The thiazolidinone moiety may confer distinct electronic properties compared to the target’s ethoxyphenyl group .

Thiophene- and Dihydropyridine-Based Analogs

AZ331 ()

- Structure: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide.

- Key similarities : Contains a thioether-linked 2-oxoethyl group and a carboxamide substituent, mirroring the target compound’s side chain.

- Differences : Dihydropyridine core vs. quinazoline, with furyl and methoxyphenyl substituents altering electronic and steric profiles .

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 6o, )

- Structure: Tetrahydrobenzo[b]thiophene core with an ethoxy-oxoethylamino side chain.

- Functional groups: The amino-oxoethyl group differs from the target’s thioether linkage but shares a similar oxoethyl motif.

- Synthesis : Petasis multicomponent reaction in HFIP solvent, yielding 22% after purification .

Physicochemical and Spectroscopic Properties

NMR Profiling ()

- Region-specific shifts : Substituents at positions 29–36 and 39–44 cause distinct chemical shift changes in analogs (e.g., AZ331 vs. target compound) due to altered electronic environments .

- Target compound prediction : The ethoxyphenyl group would deshield nearby protons (δ ~6.8–7.4 ppm), while the isopentyl chain may show upfield shifts (δ ~0.8–1.5 ppm) .

Lipophilicity and Solubility

- Target compound : High logP due to isopentyl/isobutyl groups; carboxamide may mitigate insolubility.

- Analog comparison : Compound 6o () has lower lipophilicity (ethyl ester vs. branched alkyl) but similar solubility challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。